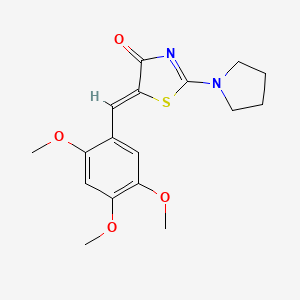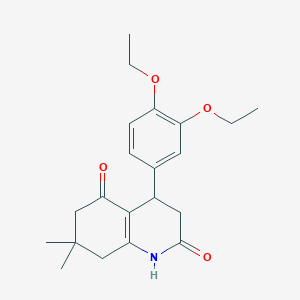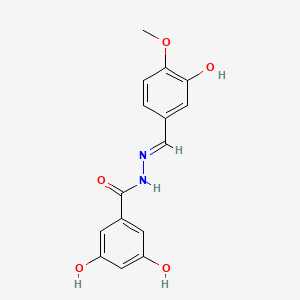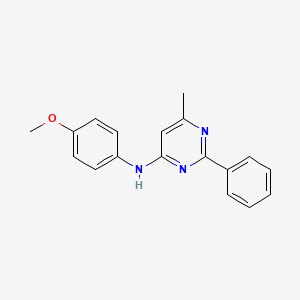![molecular formula C18H16N2O2S B5516756 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is a compound with potential biological activities. Its structure relates to several synthesized compounds evaluated for various biological properties like anticancer, antimicrobial, and enzyme inhibitory activities.
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions. For instance, Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes of related thiazolyl benzamide derivatives through a process involving elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For example, B. K. Sagar et al. (2018) synthesized closely related benzamides and analyzed their molecular conformations and modes of supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives with diverse properties. B. Narayana et al. (2004) synthesized new thiazolyl benzamides that were converted to alkoxy derivatives, showcasing the versatility of these compounds in chemical reactions (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are typically evaluated through experimental methods. The detailed physical properties of this specific compound were not found in the available literature, but similar compounds have been analyzed using methods like differential thermal analysis (DTA) and thermogravimetric analysis (TG).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are crucial for understanding the behavior of these compounds in biological systems. Y. Uto et al. (2009) conducted structure-activity relationship (SAR) studies on related benzamides, providing insights into their chemical behavior (Uto et al., 2009).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives indicates a potential application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their utility as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Research by Raju et al. (2010) into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, including benzamides, revealed potent antimicrobial activities. This points to another application area for this compound related compounds in developing new antibacterial and antifungal therapeutics (Raju et al., 2010).
Anticancer Activity
A study on thiazolidinone derivatives, including this compound analogs, showed promising anticancer activity. Deep et al. (2016) found that these compounds exhibited significant anticancer potential, with some derivatives showing high activity against specific cancer cell lines, suggesting their role in developing novel anticancer therapies (Deep et al., 2016).
Anticonvulsant Potential
Firdaus et al. (2018) designed and synthesized benzothiazolotriazine derivatives with anticonvulsant potential, highlighting another application of this compound related structures. These compounds showed promise in animal models for epilepsy, indicating potential use in developing anticonvulsant medications (Firdaus et al., 2018).
Propiedades
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-12-19-18(23-16)20-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHICCUTNSQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)
![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
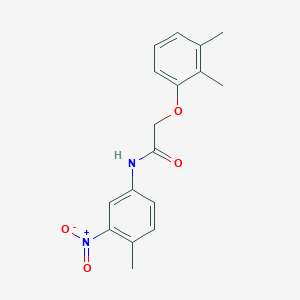
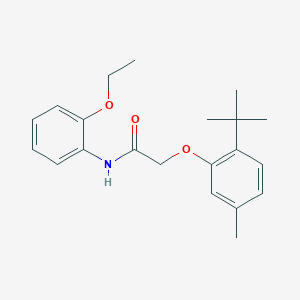
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
